(R)-1-[4-(trifluoromethyl)phenyl]pentylamine
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Overview
Description
®-1-[4-(trifluoromethyl)phenyl]pentylamine is a chiral amine compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pentylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-[4-(trifluoromethyl)phenyl]pentylamine typically involves the following steps:
Starting Material: The synthesis often begins with 4-(trifluoromethyl)benzaldehyde.
Reductive Amination: The aldehyde group is converted to an amine group through reductive amination using a suitable amine source and a reducing agent such as sodium cyanoborohydride.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques to isolate the ®-enantiomer.
Industrial Production Methods: Industrial production of ®-1-[4-(trifluoromethyl)phenyl]pentylamine may involve large-scale reductive amination processes, followed by chiral resolution using high-performance liquid chromatography (HPLC) or other enantioselective methods to ensure high purity and yield.
Types of Reactions:
Oxidation: ®-1-[4-(trifluoromethyl)phenyl]pentylamine can undergo oxidation reactions, typically forming corresponding imines or oximes.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of imines or oximes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
®-1-[4-(trifluoromethyl)phenyl]pentylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential use in pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of ®-1-[4-(trifluoromethyl)phenyl]pentylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The amine group can form hydrogen bonds or ionic interactions with target proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
®-1-[4-(trifluoromethyl)phenyl]ethanol: Another chiral compound with a similar trifluoromethyl-phenyl structure but with an alcohol group instead of an amine.
4-(trifluoromethyl)phenylamine: Lacks the pentyl chain but shares the trifluoromethyl-phenyl core structure.
Uniqueness: ®-1-[4-(trifluoromethyl)phenyl]pentylamine is unique due to its specific combination of a trifluoromethyl group, a phenyl ring, and a pentylamine chain, which imparts distinct chemical and biological properties. Its chiral nature also adds to its uniqueness, making it valuable in enantioselective synthesis and applications.
Properties
Molecular Formula |
C12H16F3N |
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Molecular Weight |
231.26 g/mol |
IUPAC Name |
(1R)-1-[4-(trifluoromethyl)phenyl]pentan-1-amine |
InChI |
InChI=1S/C12H16F3N/c1-2-3-4-11(16)9-5-7-10(8-6-9)12(13,14)15/h5-8,11H,2-4,16H2,1H3/t11-/m1/s1 |
InChI Key |
VVTYANDCCSCVJH-LLVKDONJSA-N |
Isomeric SMILES |
CCCC[C@H](C1=CC=C(C=C1)C(F)(F)F)N |
Canonical SMILES |
CCCCC(C1=CC=C(C=C1)C(F)(F)F)N |
Origin of Product |
United States |
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